2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile
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Overview
Description
2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.062 g/mol.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-methylpyridine-2-acetonitrile are phosphodiesterase type 4 (PDE4) enzymes and the benzodiazepine site on the human GABA A receptor . PDE4 enzymes play a crucial role in breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals in cells. The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain.
Mode of Action
3-Bromo-4-methylpyridine-2-acetonitrile interacts with its targets by serving as a potent inhibitor . It binds to the active sites of PDE4 enzymes, preventing them from breaking down cAMP . This leads to an increase in cAMP levels, which can amplify the response of cells to hormones like adrenaline. For the GABA A receptor, the compound acts as a ligand, binding to the benzodiazepine site and modulating the receptor’s activity .
Biochemical Pathways
The increase in cAMP levels due to PDE4 inhibition affects multiple biochemical pathways. It enhances the protein kinase A (PKA) pathway, leading to the phosphorylation and activation of various proteins. This can have downstream effects such as smooth muscle relaxation and anti-inflammatory responses . The modulation of GABA A receptor activity can influence neuronal excitability and produce sedative and anxiolytic effects .
Result of Action
The molecular and cellular effects of 3-Bromo-4-methylpyridine-2-acetonitrile’s action include increased cAMP levels, altered protein phosphorylation, and modulation of neuronal excitability . These changes can lead to physiological effects such as bronchodilation, anti-inflammatory responses, and potential anxiolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of liquid bromine and sodium nitrite in an ice-salt bath to achieve bromination . The reaction is carried out at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods: Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to achieve efficient and scalable synthesis . These methods are preferred due to their high yields and the ability to produce large quantities of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and arylboronic acids to form carbon-carbon bonds.
Bromination: Involves the use of liquid bromine and sodium nitrite in an ice-salt bath.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly as inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Shares a similar structure but lacks the acetonitrile group.
4-Methylpyridine-2-acetonitrile: Similar but without the bromine atom.
Properties
IUPAC Name |
2-(3-bromo-4-methylpyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-5-11-7(2-4-10)8(6)9/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQXXATXPGIYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701600-95-4 |
Source
|
Record name | 2-(3-bromo-4-methylpyridin-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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